molecular formula C22H27NO5 B555248 Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 64282-12-8

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No. B555248
CAS RN: 64282-12-8
M. Wt: 385.5 g/mol
InChI Key: FSNRGORPOYPIJC-IBGZPJMESA-N
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Description

“Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 64282-12-81. It has a molecular weight of 233.671. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C1. It is a solid in its physical form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”. However, similar compounds are often synthesized using various organic chemistry reactions, such as nucleophilic substitution or condensation reactions.



Molecular Structure Analysis

The InChI code for “Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is 1S/C10H12FNO2.ClH/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H2. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”. However, as an amino acid derivative, it may participate in various organic reactions, such as condensation, substitution, or redox reactions.



Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a solid at room temperature1. It is typically stored in an inert atmosphere at temperatures between 2-8°C1. The compound has a molecular weight of 233.671.


Scientific Research Applications

Synthesis and Antidepressant Activity

PET Imaging and Radiopharmaceuticals

  • PET Imaging : This compound has been studied for its application in PET imaging, specifically for targeting sphingosine-1 phosphate receptor 1 (S1P1), which is clinically relevant in conditions like multiple sclerosis. The synthesis of related compounds was successfully validated under current Good Manufacturing Practices (cGMP) conditions (Luo et al., 2019).
  • Safety and Dosimetry Evaluation : A study on the safety, dosimetry, and characteristics of a related radiotracer for S1P1, which binds with high specificity, indicated the potential for evaluating inflammation in human clinical populations and supports its safety for repeated measures in participants (Brier et al., 2022).

Synthesis and Pharmacological Effects

  • Cardiovascular Pharmacological Profiles : The cardiovascular effects of analogs of indorenate, which include compounds similar to Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, were evaluated. These compounds exhibited antihypertensive effects and significant influence on blood pressure and vascular tone, indicating potential for cardiovascular applications (Pérez-Alvarez et al., 1999).

Antimalarial Activity

  • Antimalarial Activity and Structure-Activity Relationships : In a study, a series of compounds including derivatives of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride showed increasing antimalarial potency, suggesting its relevance in the development of antimalarial drugs (Werbel et al., 1986).

Radiosynthesis for Clinical Studies

  • Synthesis for Hypoxia Imaging : The compound was used in the synthesis of a tracer for imaging hypoxic tumor tissue, indicating its application in the detection and study of tumors (Malik et al., 2012).

Antiandrogen Activity

  • Nonsteroidal Antiandrogens : Research on derivatives of 2-hydroxypropionanilides, which are structurally related to Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, has shown potential for antiandrogen activity, particularly for treating androgen-responsive diseases (Tucker et al., 1988).

Additional Applications

  • Fluorescence Derivatisation of Amino Acids : The compound has been explored for its use in fluorescence derivatization of amino acids, highlighting its potential in biochemical assays (Frade et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning"1. Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others1.


Future Directions

The future directions for “Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” would depend on the specific field of study or application. In medicinal chemistry, for example, it could be further investigated for its potential therapeutic effects. In materials science, it could be studied for its properties and potential uses in various materials.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHCZJLZDLUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617020
Record name Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

CAS RN

64282-12-8, 24602-11-7
Record name Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64282-12-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC523088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523088
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Brenna, FG Gatti, A Manfredi, D Monti, F Parmeggiani - 2011 - Wiley Online Library
The enantioselective biocatalyzed reduction of the C=C bond of some (Z)‐methyl α‐halo‐β‐arylacrylates was investigated. The reaction was performed by baker's yeast fermentation …
X Li, J Wang, L Zhang, W Xu - Archiv der Pharmazie, 2011 - Wiley Online Library
The synthesis of a series of novel N‐α‐galloylated isoglutamic acid γ‐amide peptidomimetics is described. Their enzymatic inhibition against aminopeptidase N (APN/CD13) and matrix …
Number of citations: 12 onlinelibrary.wiley.com
M Mansha - 2017 - search.proquest.com
Untitled Page 1 Page 2 KING FAHD UNIVERSITY OF PETROLEUM & MINERALS DHAHRAN- 31261, SAUDI ARABIA DEANSHIP OF GRADUATE STUDIES This thesis, written by …
Number of citations: 0 search.proquest.com

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